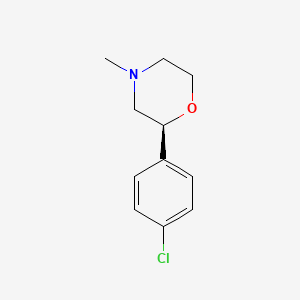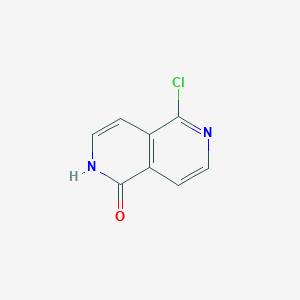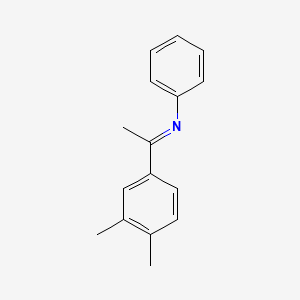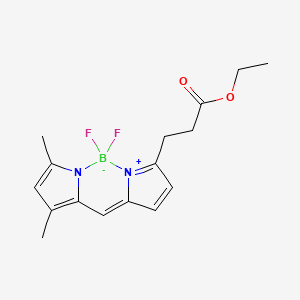
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C9H15ClN4O and a molecular weight of 230.69 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride typically involves several steps. One common method includes the reaction of 2-chloropyrimidine with morpholine to form 2-(morpholin-4-yl)pyrimidine. This intermediate is then reacted with formaldehyde and ammonium chloride to yield this compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Condensation: This compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of (5-Morpholinopyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites .
The pathways involved in its mechanism of action depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it may interfere with the enzyme’s catalytic activity, thereby affecting the metabolic pathways regulated by that enzyme .
Vergleich Mit ähnlichen Verbindungen
(5-Morpholinopyrimidin-2-YL)methanamine hydrochloride can be compared with other similar compounds, such as:
2-(Morpholin-4-yl)pyrimidine: This compound is an intermediate in the synthesis of this compound and shares similar structural features.
4-(Pyrimidin-2-yl)morpholine: Another related compound with a similar morpholine and pyrimidine structure.
Pyrido[2,3-d]pyrimidin-5-one: This compound has a fused pyrimidine ring system and exhibits different biological activities compared to this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a distinct set of biological targets and exhibit unique chemical reactivity .
Eigenschaften
CAS-Nummer |
1196155-79-9 |
|---|---|
Molekularformel |
C9H15ClN4O |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
(5-morpholin-4-ylpyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N4O.ClH/c10-5-9-11-6-8(7-12-9)13-1-3-14-4-2-13;/h6-7H,1-5,10H2;1H |
InChI-Schlüssel |
KUFOETUCYGIFBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CN=C(N=C2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)

![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)

![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
![5-[2-(4,6-Dinitro-1,3-benzothiazol-2-yl)ethenyl]-N,N-dimethylfuran-2-amine](/img/structure/B12636000.png)




